5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one
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Overview
Description
5,7-Dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through a cyclization reaction involving a phenyl-substituted acetophenone and a suitable aldehyde under acidic or basic conditions.
Introduction of the piperidine moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Hydroxylation: The hydroxyl groups at positions 5 and 7 can be introduced through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form the corresponding alcohol.
Substitution: The phenyl and piperidine moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying flavonoid chemistry.
Biology: Investigated for its antioxidant and anti-inflammatory properties, which may have implications in the treatment of various diseases.
Medicine: Potential use as a therapeutic agent due to its anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: Inhibition of pro-inflammatory enzymes and cytokines, reducing inflammation.
Anticancer Properties: Induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-8-methoxyflavone: Similar structure but with a methoxy group instead of the piperidine moiety.
5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one: Similar core structure with different substituents.
Uniqueness
The presence of the piperidine moiety in 5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one distinguishes it from other flavonoids, potentially enhancing its biological activity and making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H21NO4 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one |
InChI |
InChI=1S/C21H21NO4/c1-22-10-6-5-9-14(22)19-15(23)11-16(24)20-17(25)12-18(26-21(19)20)13-7-3-2-4-8-13/h2-4,7-8,11-12,14,23-24H,5-6,9-10H2,1H3/t14-/m1/s1 |
InChI Key |
BBZGOLNDVQZCIH-CQSZACIVSA-N |
Isomeric SMILES |
CN1CCCC[C@@H]1C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O |
Canonical SMILES |
CN1CCCCC1C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O |
Origin of Product |
United States |
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